L-Homocysteine-d4

Description

Overview of Homocysteine Metabolism in Biological Systems

Homocysteine is a crucial intermediate in the metabolism of the essential amino acid methionine. practical-haemostasis.com It sits (B43327) at a critical metabolic junction, where its fate is determined by the cellular needs for methionine and cysteine. nih.gov The regulation of homocysteine levels is vital, as elevated concentrations have been linked to various health issues. nih.gov Homocysteine is primarily metabolized through three key pathways: the methionine cycle, the transsulfuration pathway, and two remethylation pathways. frontiersin.orgnih.gov

The methionine cycle is a fundamental pathway responsible for regenerating methionine and producing S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including the methylation of DNA, RNA, and proteins. nih.govfrontiersin.org The cycle begins with the activation of methionine by ATP to form SAM. frontiersin.org After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). frontiersin.org SAH is then hydrolyzed to homocysteine and adenosine (B11128), completing the cycle. practical-haemostasis.com

Interactive Data Table: Key Components of the Methionine Cycle

| Component | Abbreviation | Role |

| Methionine | Met | Essential amino acid, precursor to SAM. creative-proteomics.com |

| S-Adenosylmethionine | SAM | Universal methyl donor. frontiersin.org |

| S-Adenosylhomocysteine | SAH | Byproduct of methylation reactions. frontiersin.org |

| Homocysteine | Hcy | Intermediate, at the crossroads of metabolic pathways. practical-haemostasis.com |

| Methionine Synthase | MS | Enzyme that remethylates homocysteine to methionine. creative-proteomics.com |

When there is an excess of methionine, homocysteine can be directed into the transsulfuration pathway to be converted into cysteine. creative-proteomics.com This pathway is a two-step process. First, the enzyme cystathionine (B15957) β-synthase (CBS), which requires vitamin B6 as a cofactor, catalyzes the condensation of homocysteine and serine to form cystathionine. practical-haemostasis.comfrontiersin.org Subsequently, the enzyme cystathionine γ-lyase (CGL), also dependent on vitamin B6, cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. creative-proteomics.com Cysteine is a precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866). nih.govmdpi.com The transsulfuration pathway is primarily active in the liver and kidneys. frontiersin.org

Homocysteine can be remethylated back to methionine through two distinct pathways. practical-haemostasis.com The primary pathway, which occurs in all tissues, is dependent on folate and vitamin B12. frontiersin.org In this process, the enzyme methionine synthase transfers a methyl group from 5-methyltetrahydrofolate (a derivative of folate) to homocysteine, regenerating methionine. practical-haemostasis.comfrontiersin.org

An alternative remethylation pathway utilizes betaine (B1666868) as the methyl donor. frontiersin.org This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT) and is predominantly active in the liver and kidney. frontiersin.orgahajournals.org The betaine-dependent pathway becomes particularly important when the folate-dependent pathway is compromised. ahajournals.org

Interactive Data Table: Homocysteine Metabolic Pathways

| Pathway | Key Enzyme(s) | Cofactor(s)/Methyl Donor | Primary Location |

| Transsulfuration | Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CGL) | Vitamin B6 | Liver, Kidney frontiersin.org |

| Folate-Dependent Remethylation | Methionine Synthase (MS) | Folate (5-MTHF), Vitamin B12 | All tissues frontiersin.org |

| Betaine-Dependent Remethylation | Betaine-Homocysteine Methyltransferase (BHMT) | Betaine | Liver, Kidney frontiersin.orgahajournals.org |

Transsulfuration Pathway Dynamics

Rationale for Utilizing L-Homocysteine-d4 as a Mechanistic Probe

The use of this compound as a tracer allows researchers to precisely follow the distribution of homocysteine through the competing metabolic pathways. By administering this compound and subsequently measuring the isotopic enrichment in downstream metabolites such as methionine, cystathionine, and cysteine, investigators can quantify the flux through the methionine cycle, the transsulfuration pathway, and the remethylation pathways. eur.nl

This stable isotope-labeled compound is instrumental in studying how various physiological and pathological conditions, as well as genetic variations in key enzymes, affect homocysteine metabolism. nih.gov For instance, research using deuterated homocysteine can help elucidate the metabolic consequences of deficiencies in vitamins like folate, B6, and B12, which are essential cofactors in homocysteine-metabolizing enzymes. practical-haemostasis.com The data obtained from such studies are crucial for understanding the biochemical basis of diseases associated with dysregulated homocysteine levels and for developing targeted interventions.

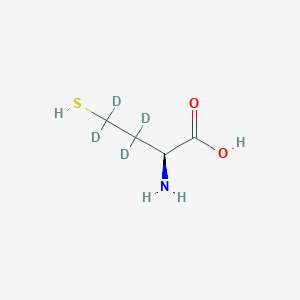

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H9NO2S |

|---|---|

Molecular Weight |

139.21 g/mol |

IUPAC Name |

(2S)-2-amino-3,3,4,4-tetradeuterio-4-sulfanylbutanoic acid |

InChI |

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/t3-/m0/s1/i1D2,2D2 |

InChI Key |

FFFHZYDWPBMWHY-ZNWYHXRZSA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])S |

Canonical SMILES |

C(CS)C(C(=O)O)N |

Origin of Product |

United States |

Methodological Frameworks for L Homocysteine D4 Application

Advanced Mass Spectrometry-Based Analytical Techniques

Mass spectrometry (MS)-based methods are favored for their robustness, accuracy, and precision in quantifying homocysteine and related biomarkers in diverse biological samples. lcms.czthermofisher.com The use of L-Homocysteine-d4, often generated from the reduction of d8-homocystine during sample preparation, is a cornerstone of these techniques. lcms.czthermofisher.comthermofisher.com

Isotope Dilution Mass Spectrometry (ID-MS) Principles and Application

Isotope Dilution Mass Spectrometry (ID-MS) is a definitive method for achieving the highest level of accuracy in quantitative analysis. The fundamental principle of ID-MS involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, this compound—to the sample at the beginning of the analytical process. nih.govnih.gov This "isotope spike" serves as an internal standard that experiences the same chemical and physical manipulations as the endogenous, unlabeled homocysteine throughout sample preparation and analysis.

By measuring the ratio of the signal from the unlabeled homocysteine to the labeled this compound, any variations or losses during the sample workup, such as incomplete extraction or derivatization, are inherently corrected. waters.com This approach significantly enhances the precision and trueness of the measurement, making it a reference method for the value assignment of external quality assessment samples and the certification of standard reference materials. nih.govnist.gov For instance, the National Institute of Standards and Technology (NIST) utilizes ID-MS for the certification of homocysteine concentrations in their Standard Reference Materials (SRM), such as SRM 1955a. nist.gov

The application of ID-MS is critical in clinical research where accurate data is paramount for establishing correlations between homocysteine levels and disease states. nih.govresearchgate.net The method's inherent accuracy and precision make it indispensable for validating routine clinical laboratory measurement procedures. nih.govnist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that has been used for the determination of homocysteine and is considered by some as a reference method. waters.com Unlike LC-MS, GC-MS requires the analytes to be volatile and thermally stable. Since amino acids like homocysteine are polar and non-volatile, a derivatization step is essential prior to GC-MS analysis. google.com

The primary goal of derivatization in GC-MS is to convert the polar functional groups (e.g., -COOH, -NH2, -SH) of homocysteine and its deuterated analog into less polar, more volatile moieties. This process enhances their chromatographic properties and allows them to be analyzed in the gas phase.

Several derivatization strategies have been employed for amino acids. One common approach is silylation, where active hydrogens are replaced with a silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group. nist.gov Reagents like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) are used for this purpose. nist.gov The resulting TBDMS derivatives are more volatile and less prone to degradation from moisture compared to other silyl derivatives.

Another strategy involves a two-step derivatization process. mdpi.com First, the carboxyl group is esterified, for example, by reacting with methanol (B129727) in the presence of an acid catalyst to form a methyl ester. This is followed by acylation of the amino and thiol groups using a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com This creates methyl ester-pentafluoropropionic (Me-PFP) derivatives that are highly volatile and suitable for GC-MS analysis. mdpi.com The use of stable isotope-labeled internal standards, such as in situ prepared trideuteromethyl ester pentafluoropropionic derivatives from this compound, is crucial for accurate quantification with this method. mdpi.com

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization of both the analyte and the internal standard. mdpi.com

Role of this compound and its Deuterated Analogs as Internal Standards in Quantitative Analysis

In the realm of quantitative bioanalysis, particularly in clinical research and diagnostics, the use of stable isotope-labeled internal standards is the gold standard for achieving accuracy and precision. This compound and its deuterated analogs, such as Homocystine-d8, S-Adenosylhomocysteine-d4, and Cystathionine-d4, are indispensable tools in mass spectrometry-based methods for the quantification of homocysteine and related metabolites in biological matrices like plasma and serum. lcms.czthermofisher.comlabmed.org.ukwaters.comwaters.com

The primary role of these deuterated compounds is to correct for variability that can be introduced during sample preparation and analysis. waters.comresearchgate.net Since a significant portion of homocysteine in plasma exists in oxidized forms (homocystine), as mixed disulfides with other thiols, or bound to proteins, a reduction step is necessary to measure total homocysteine (tHcy). lcms.czthermofisher.comlcms.cz During this process, which often employs reducing agents like dithiothreitol (B142953) (DTT) or tris-(2-carboxyethyl) phosphine (B1218219) (TCEP), the deuterated internal standard, which is added to the sample at a known concentration at the beginning of the workflow, undergoes the same chemical transformations and potential losses as the endogenous analyte. lcms.czlcms.czresearchgate.net

For instance, Homocystine-d8 is a commonly used internal standard for tHcy analysis. lcms.czlabmed.org.uknist.govnih.gov During the sample preparation, the disulfide bond in Homocystine-d8 is reduced, yielding two molecules of this compound. lcms.czthermofisher.com Subsequently, both the analyte (homocysteine) and the internal standard (this compound) are detected by the mass spectrometer. lcms.czthermofisher.com Because the internal standard is chemically identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. google.com By comparing the signal intensity of the analyte to that of the internal standard, a precise and accurate quantification can be made, as any variations in sample handling, derivatization efficiency, or instrument response will affect both compounds similarly. caymanchem.comcaymanchem.comlabscoop.com

This principle extends to the quantification of other key metabolites in the homocysteine pathway. S-Adenosylhomocysteine-d4 (SAH-d4) is used as an internal standard for the quantification of S-Adenosylhomocysteine (SAH), a direct precursor of homocysteine. caymanchem.comlabscoop.comcaymanchem.combioscience.co.ukglpbio.com Similarly, Cystathionine-d4 serves as an internal standard for measuring cystathionine (B15957), a downstream metabolite in the transsulfuration pathway. caymanchem.comcaymanchem.combiomol.comisotope.com The use of these specific deuterated analogs ensures the highest possible accuracy for the quantification of their respective unlabeled counterparts.

The application of this compound and its analogs as internal standards is predominantly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods. labmed.org.ukgoogle.com These techniques offer high sensitivity and specificity, allowing for the detection of low concentrations of these metabolites. nih.govnih.gov The use of selected reaction monitoring (SRM) in tandem mass spectrometry further enhances the specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. lcms.czthermofisher.comoup.com

Table 1: Deuterated Analogs as Internal Standards

| Deuterated Analog | Analyte | Analytical Technique | Key Function |

|---|---|---|---|

| This compound | L-Homocysteine | LC-MS/MS, GC-MS | Corrects for sample preparation and analytical variability. lcms.czresearchgate.netoup.com |

| Homocystine-d8 | Total Homocysteine (tHcy) | LC-MS/MS, GC-MS | Reduced to this compound during sample prep to mimic analyte behavior. lcms.czlabmed.org.uknist.govnih.gov |

| S-Adenosylhomocysteine-d4 | S-Adenosylhomocysteine (SAH) | LC-MS/MS, GC-MS | Enables accurate quantification of a key metabolite in the methylation cycle. caymanchem.comlabscoop.comcaymanchem.combioscience.co.ukglpbio.com |

| Cystathionine-d4 | Cystathionine | LC-MS/MS, GC-MS | Facilitates precise measurement of a crucial intermediate in the transsulfuration pathway. caymanchem.comcaymanchem.combiomol.comisotope.com |

Stable Isotope Tracer Study Design and Implementation

Stable isotope tracers, such as this compound, are powerful tools for elucidating the dynamics of metabolic pathways in vivo. These studies involve the introduction of a labeled compound into a biological system and tracking its metabolic fate over time.

Tracer Administration and Isotopic Enrichment Monitoring

The design of a stable isotope tracer study begins with the careful selection and administration of the tracer. nih.gov this compound can be introduced into the system, and its appearance and the appearance of its labeled downstream metabolites can be monitored. The isotopic enrichment, which is the proportion of the labeled to the unlabeled compound, is measured in various biological samples, typically plasma or tissue homogenates. pnas.org

Mass spectrometry is the primary analytical tool for monitoring isotopic enrichment. pnas.org By analyzing the mass spectra of the metabolites of interest, the relative abundance of the different isotopologues (molecules that differ only in their isotopic composition) can be determined. This information provides a direct measure of the extent to which the tracer has been incorporated into the metabolic pool.

Time-Course Analysis of this compound Incorporation into Downstream Metabolites

A key aspect of stable isotope tracer studies is the analysis of the time-course of tracer incorporation. By collecting samples at multiple time points after tracer administration, it is possible to map the flow of the labeled atoms through the metabolic network.

Following the administration of this compound, the deuterium label can be tracked as it is incorporated into various downstream metabolites. Homocysteine sits (B43327) at a critical branch point in metabolism and can be directed into two major pathways: remethylation to methionine or transsulfuration to cystathionine. caldic.comnih.gov

In the remethylation pathway, homocysteine acquires a methyl group to form methionine. In the transsulfuration pathway, homocysteine condenses with serine to form cystathionine, which is then cleaved to produce cysteine. nih.gov By measuring the isotopic enrichment of methionine and cystathionine over time, the relative fluxes through these competing pathways can be determined.

For example, a study using deuterium-labeled homocysteine in breast cancer cells showed a redirection of homocysteine metabolism towards the transsulfuration pathway and glutathione (B108866) synthesis. researchgate.netspringermedizin.de This type of detailed kinetic information is invaluable for understanding how metabolic pathways are regulated under different physiological or pathological conditions.

Metabolic Flux Analysis (MFA) Incorporating this compound

Metabolic Flux Analysis (MFA) is a powerful computational technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. rsc.org The integration of stable isotope tracer data, including from deuterated tracers like this compound, into MFA models provides a detailed and quantitative picture of cellular metabolism.

Theoretical Underpinnings of 13C-MFA and its Adaptations for Deuterated Tracers

The most established form of MFA is 13C-MFA, which utilizes 13C-labeled substrates. nih.govnih.govsci-hub.se The fundamental principle of 13C-MFA is to track the flow of 13C atoms from a labeled substrate through the metabolic network. The resulting distribution of 13C in various metabolites, known as isotopomer distributions, is measured and used to constrain a computational model of the metabolic network. By fitting the model to the experimental data, the intracellular fluxes can be estimated. nih.gov

While 13C is the most common isotope used in MFA, the principles can be adapted for deuterated tracers like this compound. energy.gov The use of deuterium can provide unique insights, particularly in pathways involving redox reactions and the transfer of hydrogen atoms. However, the interpretation of deuterium labeling data can be more complex due to potential kinetic isotope effects, where the difference in mass between hydrogen and deuterium can influence reaction rates. nih.gov High-resolution mass spectrometry can distinguish between 2H- and 13C-labeled metabolites, allowing for the simultaneous use of multiple tracers to probe different aspects of metabolism. nih.gov

Computational Modeling for Quantitative Flux Determination

The core of MFA is a computational model that mathematically describes the metabolic network. rsc.org This model consists of a set of stoichiometric equations representing the reactions in the network and a set of equations that describe the flow of isotopes through these reactions. The goal of the computational analysis is to find the set of fluxes that best explains the experimentally measured isotopomer distributions. biorxiv.org

Recent advancements in computational approaches, including the use of machine learning frameworks like ML-Flux, are making MFA more accurate and accessible. biorxiv.org These methods can analyze complex isotope labeling patterns from multiple tracers and provide quantitative flux estimates. biorxiv.org Software packages are available to facilitate the analysis of complex isotope labeling datasets, enabling a more comprehensive assessment of in vivo metabolism. nih.gov

By incorporating data from this compound tracer studies into these computational models, researchers can obtain quantitative estimates of the fluxes through the remethylation and transsulfuration pathways, providing a deeper understanding of homocysteine metabolism and its regulation.

Integration with Untargeted Metabolomics Platforms for Comprehensive Metabolic Profiling

The integration of this compound into untargeted metabolomics workflows is fundamental for enhancing data quality and providing a quantitative anchor within a broad-spectrum analysis. Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable small molecules in a biological sample, but it faces challenges in data normalization and compound identification. nih.govmdpi.com Stable isotope-labeled internal standards, such as this compound, are indispensable tools to address these challenges, ensuring accuracy and precision in the resulting metabolic profiles. tandfonline.com

The primary role of this compound in this context is to serve as an internal standard for the accurate quantification of its unlabeled counterpart, L-Homocysteine. researchgate.net Due to its structural and chemical similarity to the endogenous analyte, it co-elutes and experiences similar ionization effects in the mass spectrometer. tandfonline.com This allows it to effectively correct for variations that can occur during sample preparation, such as protein precipitation and extraction, as well as analytical variability, including matrix effects and fluctuations in instrument response. tandfonline.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard analytical platform for this application, prized for its high sensitivity and specificity. nih.govcreative-proteomics.com In a typical workflow, a known amount of the deuterated standard (often as d8-homocystine, which is reduced to d4-homocysteine during sample preparation) is added to biological samples like plasma, serum, or cell extracts. nih.govresearchgate.netlcms.cz After processing, the sample is injected into the LC-MS/MS system. nih.gov Detection is commonly performed using selected-reaction monitoring (SRM), where the instrument is set to monitor specific mass transitions for both the native homocysteine and the deuterated standard, ensuring highly specific detection. nih.govlcms.cz

Detailed Research Findings

Untargeted metabolomics studies have successfully identified significant alterations in metabolic pathways involving homocysteine across various research areas. medrxiv.orgnih.gov In studies of Alzheimer's disease, for instance, untargeted high-resolution metabolomics of cerebrospinal fluid (CSF) identified homocysteine regulation as a significantly dysregulated pathway in individuals with mild cognitive impairment. medrxiv.orgnih.govresearchgate.net Similarly, research in healthy middle-aged individuals found that higher homocysteine levels were associated with memory decline. biorxiv.org

In cancer research, stable isotope tracer studies using deuterium-labeled homocysteine have been pivotal. An untargeted metabolomics analysis of breast cancer cells under methionine stress used deuterated homocysteine to trace metabolic flux. nih.govresearchgate.net The findings revealed a significant redirection of homocysteine metabolism away from methionine regeneration and towards the transsulfuration pathway to synthesize cysteine and glutathione. nih.govresearchgate.net This demonstrates how this compound not only serves as a quantitative standard but also as a tracer to elucidate active metabolic pathways in a broader, untargeted investigation. nih.govnih.gov The use of this compound as an internal standard has been documented in large-scale untargeted studies to improve analytical precision across large sample cohorts. mdpi.com

The data generated from these platforms provide a comprehensive view of metabolic dysregulation. The precise quantification of key metabolites like homocysteine, made possible by standards like this compound, strengthens the biological interpretation of the thousands of other metabolic features detected in an untargeted analysis.

Data Tables

The following interactive tables provide data based on the research findings discussed.

Table 1: Analytical Parameters for this compound in LC-MS/MS Analysis

This table details the specific mass transitions monitored in tandem mass spectrometry for the quantification of homocysteine using its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Method | Reference |

| Homocysteine | 136 | 90 | SRM | nih.govresearchgate.net |

| This compound | 140 | 94 | SRM | nih.govresearchgate.net |

Table 2: Examples of Research Studies Integrating this compound in Metabolomics

This table summarizes key research applications where deuterated homocysteine was used to enhance metabolic profiling.

| Research Area | Biological Matrix | Key Finding Related to Homocysteine | Role of Deuterated Standard | Reference |

| Neurodegenerative Disease | Cerebrospinal Fluid (CSF) | Dysregulation of homocysteine pathway in prodromal Alzheimer's disease. | Used for accurate quantification in untargeted analysis. | medrxiv.orgnih.gov |

| Cancer Biology | Breast Cancer Cells | Methionine stress redirects homocysteine to the transsulfuration pathway. | Isotope tracer to follow metabolic fate and flux. | nih.govresearchgate.net |

| Clinical Chemistry | Human Plasma / Serum | Development of robust methods for quantifying total homocysteine. | Internal standard for precise and accurate quantification. | nih.govresearchgate.netlcms.cz |

| Large-Scale Metabolomics | Human Plasma | Improved data normalization and analytical precision. | Internal standard for quality control in large cohorts. | mdpi.com |

Investigations into Homocysteine Metabolism and Flux Regulation Using L Homocysteine D4

Elucidating Methionine Cycle Fluxes and Methyl Group Transfer

The methionine cycle is a central metabolic pathway crucial for the transfer of methyl groups for various biological methylation reactions. creative-proteomics.comportlandpress.com L-Homocysteine-d4 is instrumental in dissecting the kinetics and regulation of this cycle. When introduced into a biological system, the deuterium-labeled homocysteine participates in the same reactions as its unlabeled counterpart, allowing researchers to trace its fate and measure the rates of key metabolic processes. researchgate.netresearchgate.net

Assessment of Homocysteine Remethylation Rates

Homocysteine can be remethylated back to methionine, a reaction essential for replenishing the methionine pool. athenslab.gr Stable isotope tracer studies, including those using deuterated homocysteine, are pivotal in quantifying the rate of this remethylation process. researchgate.netphysiology.org By measuring the appearance of deuterium-labeled methionine from the administered this compound, researchers can determine the rate at which homocysteine is recycled back to methionine. researchgate.net This provides a direct measure of the activity of enzymes like methionine synthase, which is dependent on cofactors such as vitamin B12 and folate. physiology.orgcellsciencesystems.com

Studies have shown that factors like nutritional status and genetic variations can influence remethylation rates. physiology.org For instance, deficiencies in folate or vitamin B12 can impair this pathway, leading to an accumulation of homocysteine. practical-haemostasis.com The use of this compound allows for the precise quantification of these effects, offering a deeper understanding of the metabolic consequences of such deficiencies.

Dynamics of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) Turnover

By tracing the incorporation of the deuterium (B1214612) label from this compound into the homocysteine moiety of SAH, researchers can gain insights into the dynamics of SAH production and, consequently, SAM utilization. nih.govresearchgate.net This allows for the investigation of how various physiological and pathological conditions affect the supply of methyl groups. The ratio of SAM to SAH, often referred to as the "methylation potential," is a critical determinant of cellular methylation capacity, and this compound is a valuable tool for studying its regulation. cellsciencesystems.comcellbiolabs.com

Regulation of Methylation Capacity by this compound Incorporation

By observing the flux of the deuterium label through the methionine cycle, from homocysteine to methionine and then into the pool of methyl groups via SAM, researchers can evaluate how different factors modulate methylation capacity. researchgate.net For example, conditions that lead to an accumulation of SAH, a potent inhibitor of most methyltransferases, can decrease methylation capacity. nih.govresearchgate.net Stable isotope tracer studies with this compound can help elucidate the mechanisms behind such regulatory processes. researchgate.netresearchgate.net

Characterization of Transsulfuration Pathway Activity and Sulfur Flow

The transsulfuration pathway represents an alternative fate for homocysteine, converting it to cysteine. wikipedia.org This pathway is crucial for the synthesis of important sulfur-containing compounds and plays a key role in maintaining redox balance. creative-proteomics.com this compound is an effective tool for quantifying the flux of homocysteine through this pathway. researchgate.net

Homocysteine Conversion to Cystathionine (B15957) and Cysteine

The first committed step of the transsulfuration pathway is the irreversible condensation of homocysteine with serine to form cystathionine, a reaction catalyzed by the enzyme cystathionine β-synthase (CBS). practical-haemostasis.comresearchgate.net Cystathionine is then cleaved by cystathionine γ-lyase (CTH) to produce cysteine, α-ketobutyrate, and ammonia. wikipedia.org

The use of this compound allows for the direct measurement of the rate of this conversion. By tracking the appearance of the deuterium label in cystathionine and subsequently in cysteine, researchers can quantify the activity of the transsulfuration pathway. researchgate.net This is particularly important for understanding conditions where this pathway is dysregulated, such as in certain genetic disorders or in response to oxidative stress. practical-haemostasis.comnih.gov

| Metabolite | Role in Transsulfuration | Tracer Fate |

|---|---|---|

| This compound | Starting substrate (tracer) | Deuterium label enters the pathway |

| Cystathionine | Intermediate product | Becomes labeled with deuterium (Cystathionine-d4) caymanchem.com |

| Cysteine | End product | Becomes labeled with deuterium |

Contribution to Glutathione (B108866) Synthesis and Redox Homeostasis

Cysteine synthesized via the transsulfuration pathway is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. mdpi.comresearchgate.net Therefore, the flux of homocysteine through the transsulfuration pathway is directly linked to the cell's capacity to maintain redox homeostasis. creative-proteomics.comnih.gov

Interactions with One-Carbon Metabolism and Folate Cycle Dynamics

This compound is a powerful tool for elucidating the intricate connections between homocysteine metabolism, one-carbon metabolism, and the folate cycle. frontiersin.orge-dmj.orgtavernarakislab.gr One-carbon metabolism encompasses a series of biochemical reactions that transfer one-carbon units, a process fundamental for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions. frontiersin.orgnih.govnih.gov The folate and methionine cycles are at the heart of this metabolic network. frontiersin.org

The folate cycle is responsible for processing one-carbon units, while the methionine cycle is crucial for generating S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. frontiersin.org Homocysteine is a key intermediate, positioned at the intersection of these two cycles. frontiersin.org It can be remethylated back to methionine, a reaction that requires a methyl group from 5-methyltetrahydrofolate (5-MTHF), which is generated by the folate cycle. frontiersin.orgmdpi.com This remethylation is a critical step, as it regenerates methionine for the synthesis of SAM and perpetuates the methylation and nucleotide synthesis pathways. frontiersin.org

By using this compound in conjunction with other labeled molecules, such as [U-13C]methionine and [3-13C]serine, researchers can distinguish between different methyl group donors and quantify their contributions to homocysteine remethylation. cambridge.org Such studies have revealed that serine is a primary donor of one-carbon units for this process in individuals with adequate B-vitamin status. cambridge.org This dual-tracer approach is well-suited to investigate how nutrient deficiencies and genetic variations impact homocysteine synthesis and its remethylation pathways. physiology.org

Enzymatic Regulation of Homocysteine Metabolism by Deuterated Tracers

The application of deuterated tracers like this compound extends to the detailed investigation of the enzymes that govern homocysteine's metabolic fate.

Methionine synthase (MS), also known as MTR, is a vitamin B12-dependent enzyme that catalyzes the remethylation of homocysteine to methionine, using 5-MTHF as the methyl donor. frontiersin.orgnih.govmdpi.comresearchgate.net This reaction is a critical link between the folate and methionine cycles. researchgate.net this compound can be used to trace the flux through this pathway. For instance, in studies of cancer cell metabolism, deuterated homocysteine has been employed to assess the activity of MS. researchgate.netbiorxiv.org Research has indicated that in some cancer cells, low MS activity, potentially due to a deficiency in its cofactor vitamin B12, contributes to a state known as "methionine dependence," where cells are unable to thrive when methionine is replaced by homocysteine in their growth medium. researchgate.netbiorxiv.org

The use of isotopic tracers has also highlighted the compartmentalization of one-carbon metabolism, with studies showing that a significant portion of the one-carbon units for methionine synthesis originates from mitochondrial serine metabolism. nih.gov

Cystathionine β-synthase (CBS) is a key enzyme in the transsulfuration pathway, which represents an alternative metabolic route for homocysteine. frontiersin.orgwikipedia.orgfrontiersin.orgembopress.orgresearchgate.net This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the condensation of homocysteine with serine to form cystathionine. embopress.orgresearchgate.netuniprot.org This is the initial step in the conversion of homocysteine to cysteine and is crucial for the removal of excess methionine and the toxic metabolite homocysteine. wikipedia.orgembopress.orguniprot.org

This compound can be utilized to measure the flux of homocysteine through the transsulfuration pathway, providing insights into the regulation of CBS activity. The activity of CBS is allosterically activated by S-adenosylmethionine (SAM). wikipedia.org When SAM levels are high, indicating an excess of methionine, CBS activity is stimulated, directing homocysteine towards the transsulfuration pathway for degradation. mdpi.comwikipedia.org Conversely, low SAM levels result in reduced CBS activity, conserving homocysteine for remethylation back to methionine. mdpi.comwikipedia.org

Studies using animal models with genetic modifications of CBS have demonstrated the critical role of this enzyme in maintaining homocysteine homeostasis and its importance for normal development. frontiersin.org

Methylene tetrahydrofolate reductase (MTHFR) is a crucial enzyme within the folate cycle that produces 5-methyltetrahydrofolate (5-MTHF), the primary methyl donor for the remethylation of homocysteine to methionine. frontiersin.orgnih.govmdpi.com The activity of MTHFR is therefore a key determinant of the availability of one-carbon units for this pathway. currentpediatrics.com Genetic variations in the MTHFR gene, such as the C677T polymorphism, can lead to a less active enzyme, resulting in elevated plasma homocysteine levels, particularly in individuals with low folate status. cjmb.orgnih.gov

S-Adenosylhomocysteine hydrolase (SAHH), or AdoHcyase, is the enzyme responsible for the reversible hydrolysis of S-adenosylhomocysteine (SAH) into adenosine (B11128) and homocysteine. frontiersin.orgmdpi.comcreative-enzymes.com This reaction is vital because SAH is a potent inhibitor of SAM-dependent methyltransferases. frontiersin.orgmdpi.com The efficient removal of adenosine and homocysteine is necessary to drive the reaction in the direction of SAH hydrolysis in vivo. researchgate.net

This compound can be used in kinetic studies to investigate the reverse reaction, the synthesis of SAH from adenosine and homocysteine. The mechanism of SAHH involves the oxidation of the 3'-hydroxyl group of the substrate by enzyme-bound NAD+. nih.gov Kinetic studies, including those with deuterated substrates, have been instrumental in elucidating the reaction mechanism and the role of the NAD+ cofactor. nih.govfrontiersin.org For example, the hydrolysis of [4'-2H]S-adenosyl-L-homocysteine exhibits a significant Vmax isotope effect, providing evidence for the cleavage of the C-4' C-H bond during the catalytic cycle. nih.gov

Cellular and Subcellular Metabolic Research with L Homocysteine D4

In Vitro Studies in Cultured Mammalian Cells

Cultured mammalian cells offer a controlled environment to dissect the metabolic fate of L-Homocysteine-d4. These studies have been instrumental in understanding how different cell types handle this crucial intermediate of one-carbon metabolism.

Cell Line-Specific Homocysteine-d4 Uptake and Intracellular Processing

The uptake and subsequent intracellular processing of homocysteine are not uniform across all cell types. Studies utilizing this compound have revealed the nuanced mechanisms governing its transport and initial metabolic steps.

In human umbilical vein endothelial cells (HUVECs), the uptake of L-homocysteine is mediated by both sodium-dependent and sodium-independent transport systems. nih.gov The sodium-independent pathway is identified as system L, while the sodium-dependent transport is primarily facilitated by system ASC. nih.gov These systems are also responsible for the transport of cysteine, indicating a shared pathway for these sulfur-containing amino acids. nih.gov

Further research has shown that cultured cells, such as endothelial cells, continuously export homocysteine into the surrounding medium to maintain a low intracellular concentration. nih.govmdpi.com However, when the external concentration of homocysteine is increased, these cells can absorb it, leading to a rise in intracellular levels. nih.govmdpi.com This dynamic suggests a limited capacity for endothelial cells to reutilize homocysteine. nih.govmdpi.com

Investigations into different cell lines, including various cancer cells and neuronal cells, have highlighted the diversity in homocysteine transport and metabolism. For instance, studies on cultured neurons and astrocytes have shown that L-homocysteine and its derivatives can inhibit the high-affinity uptake of neurotransmitters like taurine (B1682933) and GABA, with varying effects depending on the cell type. nih.gov

Redirection of this compound Metabolism in Specific Cellular Contexts (e.g., Cancer Cells, Endothelial Cells)

The metabolic routing of this compound is highly dependent on the cellular context, particularly in diseases like cancer and in specialized cells such as endothelial cells.

Cancer Cells: A significant body of research focuses on the altered methionine metabolism in cancer cells, a phenomenon known as "methionine dependence." Many cancer cells are unable to proliferate when methionine is replaced by its precursor, homocysteine, in the culture medium. springermedizin.deresearchgate.net Stable isotope tracer studies using deuterium-labeled homocysteine (Hcy-d4) have been pivotal in understanding this metabolic rewiring. springermedizin.deresearchgate.net

In triple-negative breast cancer cell lines like MDA-MB-468, replacing methionine with Hcy-d4 leads to a redirection of homocysteine metabolism towards the transsulfuration pathway to synthesize glutathione (B108866). springermedizin.deresearchgate.net This shift is a response to oxidative stress induced by the altered media. springermedizin.deresearchgate.net The increased flux towards glutathione synthesis comes at the expense of remethylation to methionine, which is particularly evident in methionine-sensitive cancer cells. springermedizin.deresearchgate.net This metabolic reprogramming highlights the critical role of methionine availability in supporting the anabolic demands of cancer cells, which cannot be sufficiently met by homocysteine under these stress conditions. springermedizin.deresearchgate.net

Endothelial Cells: In endothelial cells, homocysteine metabolism is intricately linked to vascular health. Elevated levels of homocysteine are a known risk factor for cardiovascular diseases. mdpi.comfrontiersin.org L-Homocysteine has been shown to induce the upregulation of Cathepsin V, which mediates vascular endothelial inflammation. medchemexpress.com Furthermore, L-homocysteine can stereospecifically increase lipid peroxidation in cultured endothelial cells through a mechanism dependent on endothelial nitric oxide synthase (eNOS). nih.gov This pro-oxidant effect is not observed in vascular smooth muscle cells, highlighting the cell-specific nature of homocysteine's impact. nih.gov

| Cellular Context | Primary Metabolic Redirection of this compound | Key Findings |

| Methionine-Sensitive Cancer Cells | Transsulfuration Pathway | Increased glutathione synthesis in response to oxidative stress; reduced remethylation to methionine. springermedizin.deresearchgate.net |

| Endothelial Cells | Pro-inflammatory and Pro-oxidant Pathways | Upregulation of Cathepsin V, leading to inflammation; increased lipid peroxidation via an eNOS-dependent mechanism. medchemexpress.comnih.gov |

Impact on Cellular Methylation Status and Epigenetic Modifications

This compound is a valuable tracer for investigating the delicate balance of cellular methylation, a process fundamental to epigenetic regulation. The metabolism of homocysteine is at a critical juncture with the methylation cycle.

Homocysteine is formed from S-adenosylhomocysteine (SAH), the by-product of methylation reactions where S-adenosylmethionine (SAM) donates a methyl group. researchgate.netmdpi.com SAH is a potent inhibitor of most methyltransferases, and its accumulation can lead to global hypomethylation. researchgate.netmdpi.comnih.gov The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity. mdpi.comnih.gov

Studies have shown that elevated homocysteine levels can disrupt this ratio, leading to impaired DNA methylation. oatext.com This has been linked to the pathogenesis of various diseases. oatext.com The use of this compound allows researchers to trace its incorporation into the metabolic pool and observe its downstream effects on SAM and SAH levels, and consequently on DNA and histone methylation. nih.gov For example, research has demonstrated that L-homocysteine can inhibit the methylation of the promoter region of specific genes, such as the retinoic acid receptor beta (RARβ) gene. mdpi.com

In the context of dopamine (B1211576) receptor signaling, the expression of the D4 dopamine receptor (D4R) in CHO cells was found to decrease basal levels of methionine, SAM, and SAH. nih.gov Stimulation with dopamine, however, increased the SAM/SAH ratio, leading to a significant increase in global DNA methylation. nih.gov This illustrates a direct link between neurotransmitter signaling and the epigenetic landscape, which can be meticulously studied using isotopic tracers like this compound.

Investigation of Polyamine Synthesis Pathways and Their Interconnection with Homocysteine

The metabolism of homocysteine is also connected to the synthesis of polyamines, which are essential for cell growth and proliferation. nih.govnih.gov The link is S-adenosylmethionine (SAM). While SAM is a methyl donor in the methionine cycle, it is also decarboxylated to form decarboxylated SAM (dcSAM), which provides the aminopropyl group for the synthesis of the polyamines spermidine (B129725) and spermine (B22157) from putrescine. nih.govnih.gov

By using this compound, researchers can trace the flow of the homocysteine backbone through remethylation to methionine and subsequently to SAM. This allows for the quantification of how much of the SAM pool is directed towards methylation reactions versus polyamine synthesis.

In cancer cells, it has been shown that a significant portion of methionine taken up by the cells enters the polyamine synthesis pathway. nih.gov This diversion of SAM to produce spermine and spermidine can impact the availability of homocysteine for the transsulfuration pathway, which is crucial for cysteine and glutathione synthesis. nih.gov This interplay is particularly relevant in the context of cysteine starvation, where the activity of the polyamine pathway can influence cellular sensitivity to cysteine deprivation. nih.gov

In Vivo Metabolic Studies in Animal Models

Animal models provide a systemic view of this compound metabolism, allowing for the investigation of its distribution and processing across different organs.

Organ-Specific Distribution and Metabolism of this compound

Following administration, this compound is distributed throughout the body, with its metabolism varying significantly between different organs. The liver is the primary organ for homocysteine formation and metabolism. nih.govmdpi.com However, the liver maintains a relatively constant intracellular concentration of homocysteine, even when its formation and export are stimulated. nih.govmdpi.com

In contrast to the liver, other tissues have different capacities for homocysteine metabolism. For instance, the remethylation of homocysteine to methionine via the betaine-homocysteine S-methyltransferase (BHMT) pathway is primarily active in the liver and kidneys. nih.gov

Studies in rats using radiolabeled S-adenosyl-L-homocysteine have provided foundational knowledge on its in vivo metabolism, showing its conversion and the subsequent distribution of its metabolites. nih.gov More recent studies using L-methionine-d4 in Zucker diabetic fatty (ZDF) rats, an animal model for type 2 diabetes, have allowed for the development of mathematical models to predict plasma methionine and homocysteine concentrations. d-nb.info These models revealed that under diabetic conditions, the metabolism of homocysteine is reduced, leading to its accumulation. d-nb.info

Systemic Fluxes and Exchange of this compound Derived Metabolites

The use of stable isotope tracers, such as this compound (d4Hcy), is a powerful methodology in metabolic research for elucidating the dynamic movement and transformation of metabolites across different tissues and organ systems. nih.gov By introducing d4Hcy into a biological system, researchers can track the deuterium-labeled atoms as they are incorporated into various downstream products of homocysteine metabolism. This allows for the quantitative analysis of metabolic fluxes, providing insights into the rates of specific pathways under various physiological and pathological conditions. nih.gov

Homocysteine stands at a critical metabolic juncture, where its fate is directed towards two primary pathways: remethylation to methionine or transsulfuration to cystathionine (B15957). nih.govnih.gov this compound tracing enables the precise measurement of the flux through these competing pathways. For instance, when cells or organisms are supplied with d4Hcy, the appearance of deuterium-labeled methionine (d-methionine) indicates the rate of remethylation, while the detection of deuterium-labeled cystathionine (d-cystathionine) quantifies the flux through the transsulfuration pathway. springermedizin.de

Research in breast cancer cell lines has utilized d4Hcy to investigate metabolic reprogramming in response to methionine stress. springermedizin.deresearchgate.net When cancer cells were cultured in a medium where methionine was replaced by d4Hcy, a significant redirection of homocysteine metabolism was observed. The tracer studies revealed that under these conditions, the majority of homocysteine was funneled into the transsulfuration pathway to synthesize cystathionine and subsequently glutathione, a key antioxidant. springermedizin.deresearchgate.net This metabolic shift is believed to be a coping mechanism against the oxidative stress induced by the altered nutrient availability. researchgate.net The uptake and accumulation of d4Hcy itself can also be measured, confirming that observed metabolic changes are not due to differential transport of the precursor into the cells. springermedizin.de

The data below, derived from studies on breast cancer cells, illustrates the redirection of metabolic flux from this compound.

Table 1: Metabolic Fate of this compound in MDA-MB-468 Breast Cancer Cells

This table shows the relative abundance of key deuterated metabolites after switching to a medium containing this compound, indicating a significant shift towards the transsulfuration pathway.

| Metabolite | Pathway | Relative Abundance after 24h | Indication |

|---|---|---|---|

| This compound | Uptake | High | Successful uptake of the tracer. |

| Methionine-d4 | Remethylation | Underrepresented | Reduced flux towards methionine regeneration. |

| Cystathionine-d4 | Transsulfuration | Dominant | Major redirection of homocysteine metabolism toward transsulfuration. springermedizin.de |

| Glutathione (derived from d4-label) | Transsulfuration | Increased | Enhanced synthesis of antioxidants in response to metabolic stress. springermedizin.deresearchgate.net |

Furthermore, studies using deuterated homocysteine as an internal standard have allowed for the precise measurement of different homocysteine species in plasma, such as reduced, oxidized, and protein-bound forms. ahajournals.org Following a metabolic challenge with oral homocysteine, mass spectrometry can distinguish the concentrations of these various forms, helping to identify which species may be responsible for pathological effects like endothelial dysfunction. ahajournals.org Such analyses are critical for understanding how the exchange between different pools of homocysteine contributes to systemic pathophysiology.

Examination of Metabolic Checkpoints within Organ Systems

This compound is instrumental in examining the regulation of metabolic checkpoints, which are critical control points that ensure cellular integrity by modulating metabolic pathways in response to nutrient availability or stress. springermedizin.de One such crucial checkpoint is the S-adenosylmethionine (SAM) checkpoint, which is particularly responsive in cancer cells due to their high demand for SAM for methylation reactions essential for growth and epigenetic stability. springermedizin.de

SAM, the universal methyl donor, is synthesized from methionine. nih.gov Its conversion to S-adenosylhomocysteine (SAH) and the subsequent hydrolysis of SAH to homocysteine links the methylation cycle to homocysteine metabolism. springermedizin.de The ratio of SAM to SAH is a critical indicator of the cell's methylation potential. researchgate.net When cells are forced to rely on homocysteine to generate methionine, as in tracer studies with this compound, it imposes stress on this metabolic node.

Research using d4Hcy in breast cancer cells has shown that sensitivity to methionine restriction is linked to the cell's ability to manage this stress. researchgate.net In methionine stress-sensitive cells, the replacement of methionine with homocysteine leads to a significant decrease in the synthesis of SAM, thereby perturbing the SAM/SAH ratio. researchgate.net This perturbation can trigger the SAM-checkpoint, leading to a halt in cell cycle progression to protect the cell from the consequences of insufficient methylation. springermedizin.de

By tracing the fate of this compound, researchers can directly assess the flux towards methionine regeneration and subsequent SAM synthesis. This provides a dynamic view of how different cell types or organ systems handle disruptions in one-carbon metabolism. The differential metabolic response between methionine-sensitive and insensitive cancer cells, for example, highlights how the regulation of this checkpoint can vary. Methionine-resistant cells are more efficient at redirecting homocysteine metabolism to cope with the stress, thereby maintaining a more stable SAM/SAH ratio and avoiding cell cycle arrest. springermedizin.deresearchgate.net

The following table summarizes key findings from this compound tracer studies used to examine the SAM metabolic checkpoint in cancer cells.

Table 2: this compound in the Examination of the SAM Metabolic Checkpoint

This table outlines the differential responses observed in cancer cells when methionine is replaced with this compound, reflecting the status of the SAM-checkpoint.

| Metabolic Parameter | Observation in Methionine-Sensitive Cells | Observation in Methionine-Resistant Cells | Checkpoint Implication |

|---|---|---|---|

| Flux to Methionine-d4 | Reduced/Delayed | More efficient | Ability to regenerate the precursor for SAM. springermedizin.de |

| S-adenosylmethionine (SAM) Synthesis | Decreased | Maintained better | Directly impacts the cell's methylation capacity. researchgate.net |

| SAM/SAH Ratio | Perturbed (Decreased) | More stable | A key indicator of methylation potential and checkpoint status. researchgate.net |

| Cell Cycle Progression | G1 Phase Arrest | Continued Proliferation | Activation of the SAM-checkpoint to halt the cell cycle in response to low SAM. springermedizin.de |

These studies demonstrate that this compound is a critical tool for dissecting the intricate regulation of metabolic pathways within specific organ systems and cellular contexts, revealing how checkpoints respond to metabolic challenges.

Mechanistic Insights into Biochemical Processes Modulated by Homocysteine Metabolism Through L Homocysteine D4 Tracing

Role of Homocysteine Metabolism in Cellular Redox Homeostasis

Homocysteine metabolism is centrally positioned to influence cellular redox balance, primarily through the transsulfuration pathway, which synthesizes cysteine. Cysteine is a rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), the most abundant intracellular antioxidant. nih.govcreative-proteomics.commdpi.com Tracing studies with L-Homocysteine-d4 enable the quantification of the flux of homocysteine towards cysteine and subsequently glutathione, offering a direct measure of the cell's capacity to counteract oxidative stress.

Regulation of Glutathione Synthesis and Antioxidant Capacity

The transsulfuration pathway channels homocysteine towards the production of cysteine, which is essential for synthesizing the potent antioxidant, glutathione (GSH). creative-proteomics.comcreative-proteomics.com The flux through this pathway is a critical determinant of a cell's antioxidant capacity. Stable isotope tracer studies using deuterated homocysteine have demonstrated that under conditions of methionine stress, there is a redirection of homocysteine metabolism toward the transsulfuration pathway to bolster glutathione synthesis. springermedizin.de This shift helps cells balance their redox potential in response to metabolic challenges. springermedizin.de

Studies in human hepatoma cells have shown that approximately 50% of the cysteine incorporated into glutathione is derived from homocysteine via the transsulfuration pathway. unl.edunih.gov The regulation of this pathway is sensitive to the cellular redox state; both pro-oxidants and antioxidants can enhance the flux of homocysteine towards cysteine biosynthesis. nih.gov This indicates that the upstream portion of the glutathione synthesis pathway, beginning with homocysteine, is a key site of redox regulation. nih.gov

Research using deuterated homocysteine tracers in breast cancer cells revealed that under methionine restriction, homocysteine is shunted towards the transsulfuration pathway, leading to increased levels of both glutathione and its oxidized form. springermedizin.de This redirection highlights a crucial adaptive mechanism to maintain redox homeostasis. springermedizin.de The rate of de novo glutathione synthesis is intrinsically linked to the availability of cysteine, which can be significantly supported by the flux from homocysteine, a process that can be precisely quantified using this compound. researchgate.netnih.gov

Interplay with Methylation Reactions Beyond Methionine Cycle

Homocysteine sits (B43327) at a critical metabolic junction, not only participating in the methionine cycle but also influencing a wide array of methylation reactions. nih.govfrontiersin.org The methionine cycle generates S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. creative-proteomics.comcreative-proteomics.com The product of these reactions, S-adenosylhomocysteine (SAH), is hydrolyzed to homocysteine. creative-proteomics.com The ratio of SAM to SAH, known as the methylation potential, is a key indicator of cellular methylation capacity.

Studies utilizing deuterated homocysteine have provided insights into this interplay. For instance, in yeast models, supplementing with deuterated homocysteine (d4-Hcy) was used to trace its impact on lipid metabolism. nih.gov The study found that elevated homocysteine levels led to an increase in S-adenosyl-l-homocysteine (AdoHcy), which in turn inhibited the methylation of phosphatidylethanolamine (B1630911) to form phosphatidylcholine. nih.gov This demonstrates a direct link between homocysteine levels and methylation events outside the immediate methionine cycle, impacting lipid homeostasis. nih.gov

Furthermore, the remethylation of homocysteine to methionine is not the only pathway influencing methylation. The transsulfuration pathway, by consuming homocysteine, indirectly affects the SAM/SAH ratio. creative-proteomics.com When flux through the transsulfuration pathway is high, it can reduce homocysteine levels, thereby decreasing the concentration of the methyltransferase inhibitor SAH and potentially promoting methylation reactions. creative-proteomics.comnih.gov Conversely, impairments in the transsulfuration pathway can lead to homocysteine accumulation, increased SAH, and subsequent inhibition of methylation processes throughout the cell. mdpi.com Tracing with this compound allows researchers to quantify the partitioning of homocysteine between remethylation and transsulfuration, thus providing a clearer picture of its regulatory role in global cellular methylation. springermedizin.debiorxiv.org

Modulations of Enzyme Expression and Allosteric Regulation

The metabolism of homocysteine is tightly regulated through the modulation of key enzymes, both at the level of gene expression and through allosteric control. This compound tracing studies help to elucidate the functional consequences of these regulatory mechanisms on metabolic fluxes.

A primary point of allosteric regulation is the enzyme cystathionine (B15957) β-synthase (CBS), which catalyzes the first committed step of the transsulfuration pathway. clinical-laboratory-diagnostics.compractical-haemostasis.com This enzyme is allosterically activated by SAM. nih.govclinical-laboratory-diagnostics.com When SAM levels are high (indicating sufficient methionine), SAM binds to a regulatory domain on CBS, increasing its activity and shunting excess homocysteine towards cysteine and glutathione synthesis. nih.govpnas.org Conversely, SAM allosterically inhibits methylenetetrahydrofolate reductase (MTHFR), the enzyme that produces the methyl donor for homocysteine remethylation. nih.gov This reciprocal regulation ensures that homocysteine is catabolized when methionine is abundant and conserved for remethylation when methionine is scarce. nih.gov

Studies in cancer cells have revealed further layers of regulation. For example, testosterone (B1683101) has been shown to downregulate the expression of CBS in prostate cancer cells, leading to a decreased flux through the transsulfuration pathway and lower intracellular glutathione levels. researchgate.net This makes the cells more susceptible to oxidative stress. researchgate.net Furthermore, under conditions of cysteine limitation, cancer cells can upregulate the transsulfuration pathway to produce cysteine de novo from homocysteine, a response that involves the GCN2-ATF4 signaling pathway. nih.gov Isotope tracing with deuterated homocysteine has been used to confirm that under methionine stress, the redirection of homocysteine flux towards transsulfuration is a key metabolic adaptation. springermedizin.de

The data below illustrates the allosteric regulation of homocysteine-metabolizing enzymes by S-adenosylmethionine (SAM).

| Enzyme | Regulatory Effect of SAM | Metabolic Pathway | Consequence of Regulation |

| Cystathionine β-Synthase (CBS) | Allosteric Activator | Transsulfuration | Increased flux of homocysteine to cysteine when methionine/SAM is high. nih.govclinical-laboratory-diagnostics.compnas.org |

| Methylene-tetrahydrofolate Reductase (MTHFR) | Allosteric Inhibitor | Remethylation (via Folate Cycle) | Decreased formation of methyl donor for remethylation when SAM is high, conserving homocysteine. nih.gov |

Metabolic Interdependencies and Cross-Pathway Regulation

Homocysteine metabolism is intricately woven into a larger network of metabolic pathways, including the folate cycle, one-carbon metabolism, and the tricarboxylic acid (TCA) cycle. frontiersin.orgmcw.edu this compound tracing is instrumental in dissecting these complex interdependencies and understanding how perturbations in one pathway ripple through the entire network.

The most direct link is with the folate and one-carbon cycles. The remethylation of homocysteine to methionine is critically dependent on 5-methyltetrahydrofolate, a methyl donor generated by the folate cycle. frontiersin.orgfrontiersin.org Therefore, the rate of homocysteine remethylation is directly tied to folate availability and the activity of enzymes like MTHFR. frontiersin.org Deficiencies in folate or vitamin B12, a cofactor for methionine synthase, disrupt this connection, leading to elevated homocysteine levels and impaired methylation capacity. frontiersin.orgcreative-proteomics.com

Metabolic flux analysis using deuterated homocysteine in cancer cells has shown that under methionine stress, cells redirect homocysteine flux towards the transsulfuration pathway. springermedizin.de This not only impacts redox balance but also alters the demands on other pathways. The synthesis of cysteine from homocysteine also requires serine, linking it to glycolysis and serine biosynthesis pathways. unl.eduelifesciences.org

Furthermore, the catabolism of cysteine, derived from homocysteine, can produce pyruvate, which can enter the TCA cycle, linking sulfur amino acid metabolism to central carbon metabolism and energy production. mdpi.com The breakdown of homocysteine via transsulfuration also produces α-ketobutyrate. practical-haemostasis.comfrontiersin.org Research has shown that mitochondrial dysfunction can remodel one-carbon metabolism, leading to a transcriptional activation of transsulfuration genes and an increase in byproducts like α-hydroxybutyrate, indicating a significant cross-pathway regulatory response. elifesciences.org

The table below summarizes key metabolic pathway intersections with homocysteine metabolism, which can be quantified using this compound tracing.

| Intersecting Pathway | Key Connecting Metabolite(s) | Metabolic Consequence of Interaction |

| Folate Cycle | 5-Methyltetrahydrofolate | Provides the methyl group for homocysteine remethylation to methionine. frontiersin.orgclinical-laboratory-diagnostics.com |

| One-Carbon Metabolism | Serine, Glycine | Serine provides the carbon backbone for cysteine synthesis in the transsulfuration pathway. practical-haemostasis.comcreative-proteomics.com |

| Tricarboxylic Acid (TCA) Cycle | α-Ketobutyrate, Pyruvate | The transsulfuration product α-ketobutyrate and further cysteine metabolites can feed into the TCA cycle. practical-haemostasis.commdpi.com |

| Lipid Metabolism | S-Adenosylhomocysteine (SAH) | Accumulation of SAH due to high homocysteine can inhibit phospholipid methylation. nih.gov |

Future Directions and Advanced Applications of L Homocysteine D4 in Research

Integration with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)

The use of L-Homocysteine-d4 as a tracer in metabolomics is well-established. isotope.commedchemexpress.com However, its true potential lies in its integration with other "omics" disciplines, such as proteomics and transcriptomics, to provide a more holistic view of cellular processes. researchgate.netnih.govelifesciences.orgnih.gov

By tracing the metabolic fate of this compound, researchers can simultaneously monitor changes in the proteome and transcriptome. elifesciences.orgnih.gov For instance, studies can investigate how perturbations in homocysteine metabolism, induced by the introduction of the labeled compound, affect the expression of proteins and genes involved in methylation, transsulfuration, and folate cycles. frontiersin.org This multi-omics approach can reveal intricate regulatory networks and feedback loops that would be missed by studying each "ome" in isolation. researchgate.netnih.govelifesciences.orgnih.gov

Recent research has demonstrated the power of multi-omics in characterizing cellular reprogramming and rejuvenation. researchgate.netelifesciences.orgnih.gov In these studies, combining transcriptomics, proteomics, and metabolomics revealed widespread changes in cellular pathways, including an upregulation of mitochondrial oxidative phosphorylation and a reduction in aging-related metabolites. researchgate.netelifesciences.orgnih.gov The application of this compound in such studies can further elucidate the role of one-carbon metabolism in these fundamental biological processes.

Advanced Computational and Mathematical Modeling of Homocysteine Metabolism

Computational and mathematical models are becoming increasingly crucial for understanding the dynamic and complex nature of metabolic pathways. frontiersin.orgduke.eduuni-marburg.de These models can simulate the flow of metabolites through a network and predict how the system will respond to various perturbations, such as genetic mutations or nutritional deficiencies. duke.eduduke.edu

This compound provides essential experimental data to build and validate these models. By tracking the incorporation of the deuterium (B1214612) label into downstream metabolites, researchers can quantify flux rates through different branches of homocysteine metabolism. duke.edu This information is critical for refining the kinetic parameters and reaction equations within the mathematical model. duke.eduduke.edu

For example, a mathematical model of the methionine cycle can be used to simulate the effects of vitamin B6 deficiency on one-carbon metabolism. duke.edu By comparing the model's predictions with experimental data obtained using this compound, researchers can validate the model's accuracy and gain deeper insights into the metabolic dysregulation that occurs during this deficiency. duke.edu These models can also help in understanding the complex feedback regulation within metabolic networks, including allosteric and transcriptional control. uni-marburg.de

Development of Novel Analytical Platforms for Enhanced this compound Tracing Sensitivity and Throughput

The advancement of analytical technologies is paramount for maximizing the utility of this compound in research. d-nb.infonih.gov High-throughput and highly sensitive analytical platforms are needed to accurately measure the low concentrations of labeled metabolites in complex biological samples. d-nb.infonih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose. d-nb.infonih.govwaters.com Recent developments in LC-MS/MS methods have enabled the simultaneous quantification of multiple metabolites in the homocysteine pathway with high accuracy and precision. d-nb.info These methods often require minimal sample preparation and have short run times, making them suitable for large-scale studies. d-nb.infowaters.com

Furthermore, the development of novel derivatization strategies can improve the detection sensitivity and stability of thiols like homocysteine during LC-MS analysis. researchgate.net For instance, selective derivatization can help to eliminate interferences from the sample matrix, leading to more reliable quantification. oup.com The continuous improvement of these analytical platforms will enhance our ability to trace the metabolic fate of this compound with greater sensitivity and throughput. d-nb.infonih.gov

Table 1: Analytical Techniques for Homocysteine Measurement

| Analytical Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on column chemistry and mobile phase. | Widely used, reliable. researchgate.net | May require derivatization, longer run times. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass detection. | Considered a reference method, high specificity. waters.com | Requires derivatization, can be complex. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by LC coupled with highly selective mass detection. | High sensitivity, high throughput, can measure multiple analytes. d-nb.infonih.govwaters.com | Higher initial instrument cost. |

| Enzyme Immunoassay (EIA) | Antigen-antibody reaction for detection. | Easy to use, suitable for automation. researchgate.net | Can have cross-reactivity issues. waters.com |

Application in Systems Biology for Comprehensive Metabolic Network Understanding

Systems biology aims to understand the functioning of biological systems as a whole by integrating data from various levels of biological organization. nih.gov this compound is a key tool in this endeavor, as it allows researchers to probe the dynamics of metabolic networks in a quantitative manner. shimadzu.com

By tracing the flow of the deuterium label through the metabolic network, scientists can map the connections between different pathways and understand how they are coordinated. pnas.org For example, stable-isotope tracing can identify the sources of metabolic by-products and reveal how cells rewire their metabolism in response to different conditions. pnas.org

This approach is particularly valuable for studying complex diseases where metabolic dysregulation is a key feature. nih.gov By integrating this compound tracing data with genomic, transcriptomic, and proteomic data, researchers can construct comprehensive models of disease pathogenesis. nih.gov These models can help to identify novel biomarkers for diagnosis and prognosis, as well as potential therapeutic targets. nih.gov The ultimate goal is to move towards a more personalized approach to medicine, where treatments are tailored to the specific metabolic profile of an individual. frontiersin.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| L-Homocysteine |

| Methionine |

| S-adenosylmethionine (AdoMet) |

| S-adenosylhomocysteine (AdoHcy) |

| Cystathionine (B15957) |

| Cysteine |

| 5-methyltetrahydrofolate |

| Betaine (B1666868) |

| Pyridoxal (B1214274) 5'-phosphate (PLP) |

| Glutathione (B108866) |

| Taurine (B1682933) |

| Serine |

| Glycine |

| Riboflavin |

| Pyridoxine |

| Pyridoxamine |

| Choline |

| Dimethylglycine |

| 5-methyltetrahydrofolic acid |

| Homocysteic acid |

| Cysteinylglycine |

| Creatine |

| Creatinine |

| 5,10-methenyltetrahydrofolate |

| Indolelactic acid |

| Phenyllactic acid |

| Desmeninol |

| 2-hydroxy-3-methylvaleric acid |

| 2-hydroxyisocaproic acid |

| 2-hydroxyisovaleric acid |

| Erythronic acid |

| Isovaleric acid |

| L-Arginine |

| L-Citrulline |

| Nitric oxide |

| Folate |

| Vitamin B12 |

Q & A

Q. How can L-Homocysteine-d4 be synthesized and characterized for isotopic purity in metabolic studies?

Methodological Answer : this compound is synthesized via deuterium substitution at specific positions (e.g., β- and γ-carbons). Isotopic purity (>95%) is verified using:

- Nuclear Magnetic Resonance (NMR) : Deuterium integration in -NMR spectra to confirm substitution efficiency .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., m/z 139.06 for this compound) and isotopic distribution .

- HPLC/LC-MS : Quantify residual non-deuterated impurities using reverse-phase chromatography with UV detection (λ = 210–254 nm) .

Q. What protocols ensure stability of this compound in in vitro assays?

Methodological Answer :

- Storage : Store as a lyophilized powder at -20°C under nitrogen to prevent oxidation and deuterium exchange. Reconstitute in DMSO (10 mM stock) for short-term use (1 month at -20°C) .

- Solubility Optimization : For aqueous systems, use co-solvents like 20% SBE-β-CD in saline (e.g., 100 µL DMSO + 900 µL SBE-β-CD solution) to maintain solubility >1 mg/mL .

- Degradation Monitoring : Track thiol group oxidation via Ellman’s assay (DTNB reagent) and confirm deuterium retention via MS post-experiment .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence its pharmacokinetics compared to non-deuterated homocysteine?

Methodological Answer :

- Kinetic Isotope Effect (KIE) : Measure reaction rates in enzymatic pathways (e.g., transsulfuration via cystathionine β-synthase) using LC-MS to compare and values. Deuterium at β/γ positions may reduce reaction rates by 2–3× due to C-D bond stability .

- Metabolic Tracing : Administer this compound in cell cultures or animal models and quantify deuterated metabolites (e.g., S-adenosylhomocysteine-d4) via MRM transitions in LC-MS/MS .

Q. How can researchers resolve contradictions in data on this compound’s role in oxidative stress models?

Methodological Answer :

- Variable Control : Standardize redox conditions (e.g., hypoxia vs. normoxia) and use N-acetylcysteine (NAC) as a positive control to isolate deuterium-specific effects .

- Multi-Omics Integration : Pair transcriptomic data (e.g., NRF2 pathway activation) with redox metabolite profiling (glutathione, cystine) to contextualize deuterium’s impact .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to differentiate biological variability from deuterium-induced effects .

Q. What experimental designs minimize confounding factors when studying this compound in cardiovascular disease models?

Methodological Answer :

- Animal Models : Use ApoE mice fed a high-methionine diet. Administer this compound intravenously (2.5 mg/kg in 0.5% CMC-Na) and compare plasma tHcy levels vs. wild-type controls via ELISA .

- Endpoint Selection : Measure endothelial dysfunction via acetylcholine-induced vasodilation and correlate with deuterated homocysteine accumulation in aortic tissue .

- Confounder Adjustment : Include covariates like folate/B12 status in regression models to account for remethylation pathway variability .

Data Analysis & Interpretation

Q. How should researchers quantify this compound in complex biological matrices?

Methodological Answer :

- LC-MS/MS Workflow :

- Extraction : Acidify samples (0.1% formic acid) and precipitate proteins with cold methanol (4:1 v/v).

- Chromatography : Use a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient.

- Detection : Monitor m/z 139.06 → 89.03 (quantifier) and 139.06 → 73.02 (qualifier) with a dwell time of 50 ms .

- Calibration : Prepare deuterated internal standards (e.g., L-Homocysteine-) to correct for matrix effects .

Contradiction & Reproducibility

Q. Why do discrepancies arise in reported metabolic half-lives of this compound across studies?

Methodological Answer :

- Species-Specific Metabolism : Rodent vs. human hepatocytes show differential activity of betaine-homocysteine methyltransferase (BHMT). Validate models using primary cells from relevant species .

- Deuterium Exchange : In aqueous buffers, labile deuterium at α-positions may exchange with protons, altering observed kinetics. Use deuterium oxide (DO) in buffers to mitigate exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.